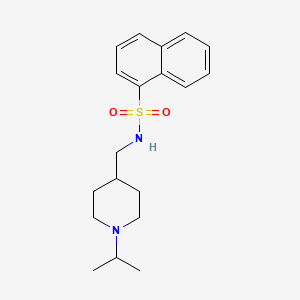
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide, also known as DT-13, is a novel compound that has been discovered to possess various biological activities. DT-13 has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation.
作用机制
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide exerts its biological activities through various mechanisms. In inflammation, this compound inhibits the expression of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB and MAPK signaling pathways. In cancer, this compound induces apoptosis and inhibits the growth and migration of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and migration of cancer cells, induces apoptosis, and inhibits the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound reduces tumor growth and metastasis, as well as inflammation and oxidative stress.
实验室实验的优点和局限性
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a valuable tool compound for investigating the molecular mechanisms underlying its biological activities. In addition, this compound has been shown to have low toxicity and high selectivity, making it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using this compound in lab experiments. Its synthesis is complex and time-consuming, which may limit its availability and use in large-scale studies. In addition, further studies are needed to fully elucidate its mechanism of action and potential side effects.
未来方向
There are several future directions for 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide research. First, further studies are needed to investigate its potential as a therapeutic agent for cancer and inflammation. Second, the molecular mechanisms underlying its biological activities need to be further elucidated. Third, the development of more efficient and scalable synthesis methods for this compound would enable large-scale studies and facilitate its potential clinical application. Fourth, the evaluation of its pharmacokinetics and potential side effects would be necessary for its further development as a therapeutic agent.
Conclusion
In conclusion, this compound is a novel compound that has shown promise in scientific research for its anti-inflammatory and anti-cancer properties. Its complex synthesis method and potential limitations for lab experiments need to be considered, but its potential as a therapeutic agent and its various future directions for research make it a valuable tool compound for investigating the molecular mechanisms underlying its biological activities.
合成方法
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is synthesized through a multistep process, which involves the reaction of 2,6-dioxopiperidine with thiophen-3-ylmethylamine, followed by the addition of ethanesulfonic acid. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
科学研究应用
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In scientific research, this compound has been used as a tool compound to investigate the molecular mechanisms underlying these activities. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, this compound has been shown to induce apoptosis and inhibit the growth and migration of cancer cells.
属性
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S2/c15-11-2-1-3-12(16)14(11)5-7-20(17,18)13-8-10-4-6-19-9-10/h4,6,9,13H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDFNUVWFLYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)


![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)